Lipophilicity (XLogP3-AA) Differentiation Against Acetaminophen and N-Cyclohexylacetamide
The target compound exhibits an XLogP3-AA of 1.7 , which is 1.4 log units higher than acetaminophen (XLogP3-AA ≈ 0.3) and 0.5 units lower than N-cyclohexylacetamide (XLogP3-AA ≈ 2.2) . This intermediate lipophilicity, conferred by the 2-hydroxycyclohexyl ether, predicts distinct retention behavior in reversed-phase HPLC and differential membrane partitioning compared to both the highly polar parent acetaminophen and the fully dehydroxylated N-cyclohexyl analog, directly affecting method development for impurity quantification.
| Evidence Dimension | XLogP3-AA (computed lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | Acetaminophen: XLogP3-AA ≈ 0.3; N-cyclohexylacetamide: XLogP3-AA ≈ 2.2 |
| Quantified Difference | +1.4 vs. acetaminophen; -0.5 vs. N-cyclohexylacetamide |
| Conditions | Computed by XLogP3 3.0 (PubChem, 2019.06.18) |
Why This Matters
The midpoint logP value positions this compound as a superior reference standard for HPLC method validation requiring retention between hydrophilic and lipophilic impurities.
- [1] PubChem. N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide. CID 13738561. https://pubchem.ncbi.nlm.nih.gov/compound/153088-05-2 View Source
- [2] PubChem. Acetaminophen. CID 1983. https://pubchem.ncbi.nlm.nih.gov/compound/1983 View Source
- [3] PubChem. N-Cyclohexylacetamide. CID 14007. https://pubchem.ncbi.nlm.nih.gov/compound/14007 View Source
